molecular formula C15H22FNO4 B8633150 2-(Dibutoxymethyl)-4-fluoro-1-nitrobenzene CAS No. 603306-58-7

2-(Dibutoxymethyl)-4-fluoro-1-nitrobenzene

Cat. No. B8633150
M. Wt: 299.34 g/mol
InChI Key: NHDADOXWSLXLIH-UHFFFAOYSA-N
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Patent
US08362009B2

Procedure details

A solution of 5-fluoro-2-nitrobenzaldehyde (1-15, 75 g, 443 mmol), para-toluenesulfonic acid monohydrate (8.4 g, 44.3 mmol), and n-butanol (122 mL, 1.33 mol) was refluxed in toluene (630 mL) using a Dean-Stark apparatus for 15 h. The reaction was cooled, concentrated and partitioned between water (1 L) and EtOAc (1 L). The organic layer was washed with water (1 L) and brine (1 L), dried over Na2SO4 and concentrated. The crude reaction was purified by column chromatography (0 to 25% EtOAc in hexanes, 1% triethylamine buffer) to yield the 2-(dibutoxymethyl)-4-fluoro-1-nitrobenzene (1-16) as an oil. Data for 1-16: 1H NMR (500 MHz, CDCl3) δ 7.92 (dd, J=8.5, 4.5 Hz, 1H), 7.54 (dd, J=9.0, 3.0 Hz, 1H), 7.15-7.11 (m, 1H), 6.05 (s, 1H), 3.67-3.52 (m, 4H), 1.63-1.57 (m, 4H), 1.43-1.35 (m, 4H), 0.94-0.91 (m, 6H) ppm; ESI MS [M+H] for C15H22FNO4 (-acetal)=169.8.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].O.[C:14]1(C)[CH:19]=CC(S(O)(=O)=O)=[CH:16][CH:15]=1.[CH2:25]([OH:29])[CH2:26][CH2:27][CH3:28]>C1(C)C=CC=CC=1>[CH2:19]([O:8][CH:7]([O:29][CH2:25][CH2:26][CH2:27][CH3:28])[C:6]1[CH:9]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:10]([O-:12])=[O:11])[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
FC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
Name
Quantity
8.4 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
122 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
630 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water (1 L) and EtOAc (1 L)
WASH
Type
WASH
Details
The organic layer was washed with water (1 L) and brine (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (0 to 25% EtOAc in hexanes, 1% triethylamine buffer)

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C1=C(C=CC(=C1)F)[N+](=O)[O-])OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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